molecular formula C17H20N2O2 B1317929 N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide CAS No. 953732-24-6

N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B1317929
CAS No.: 953732-24-6
M. Wt: 284.35 g/mol
InChI Key: CHYGBFAJBJXQNW-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to an acetamide backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 3,5-dimethylphenol.

    Formation of Intermediate: The phenols are reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the corresponding chloroacetamides.

    Coupling Reaction: The chloroacetamides are then coupled under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide: can be compared with other acetamides such as:

Uniqueness

  • The presence of both amino and phenoxy groups in this compound may confer unique chemical and biological properties compared to other acetamides. This could include enhanced reactivity in chemical reactions and potential for specific biological interactions.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-6-12(2)8-15(7-11)21-10-17(20)19-16-5-4-14(18)9-13(16)3/h4-9H,10,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYGBFAJBJXQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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